2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in a five-membered ring fused to a six-membered ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Scientific Research Applications
Antiproliferative Activities
- A study explored the synthesis of novel 2-arylidenaminobenzimidazole derivatives, revealing their potential antiproliferative activity against human leukemia, breast cancer, and lung cancer cells, highlighting the utility of related compounds in cancer research (Nowicka et al., 2015).
Antimicrobial Properties
- Research on new pyridine derivatives demonstrated their antibacterial and antifungal activities, suggesting the importance of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Synthesis of Novel Heterocyclic Compounds
- A study on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition offers insights into the methodologies for creating complex heterocyclic frameworks, which could be relevant to the synthesis and exploration of compounds like "2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol" (Rahmouni et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to interact with various targets, including egfr tyrosine kinase . These targets play crucial roles in cellular activities such as growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory effects on EGFR tyrosine kinase .
Biochemical Pathways
For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown to affect the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Similar compounds have shown significant anti-proliferative activities against various cancer cell lines .
properties
IUPAC Name |
2-[4-[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-24-18-16(14-21-24)17(20-13-15-5-3-2-4-6-15)22-19(23-18)26-9-7-25(8-10-26)11-12-27/h2-6,14,27H,7-13H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIXSBIUYIXPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol |
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